molecular formula C7H6O4 B12568246 3,4-Dioxopent-1-yn-1-yl acetate CAS No. 500328-31-4

3,4-Dioxopent-1-yn-1-yl acetate

Cat. No.: B12568246
CAS No.: 500328-31-4
M. Wt: 154.12 g/mol
InChI Key: QCFOXPPDQYIRCM-UHFFFAOYSA-N
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Description

3,4-Dioxopent-1-yn-1-yl acetate is a chemical compound with the molecular formula C7H6O4 It is characterized by the presence of a dioxopentynyl group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dioxopent-1-yn-1-yl acetate typically involves the reaction of an appropriate alkyne with an oxidizing agent to introduce the dioxo functionality. One common method involves the use of acetic anhydride as the acetylating agent under controlled conditions to yield the desired acetate ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions followed by esterification. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dioxopent-1-yn-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3,4-Dioxopent-1-yn-1-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dioxopent-1-yn-1-yl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. The dioxo and acetyl groups play a crucial role in its binding affinity and reactivity with biological molecules .

Comparison with Similar Compounds

  • 3,4-Dioxopent-1-yn-1-yl chloride
  • 3,4-Dioxopent-1-yn-1-yl bromide
  • 3,4-Dioxopent-1-yn-1-yl methyl ester

Comparison: Compared to its analogs, 3,4-Dioxopent-1-yn-1-yl acetate is unique due to its acetate group, which imparts different reactivity and solubility properties. This makes it particularly useful in applications where ester functionality is desired .

Properties

CAS No.

500328-31-4

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

IUPAC Name

3,4-dioxopent-1-ynyl acetate

InChI

InChI=1S/C7H6O4/c1-5(8)7(10)3-4-11-6(2)9/h1-2H3

InChI Key

QCFOXPPDQYIRCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)C#COC(=O)C

Origin of Product

United States

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